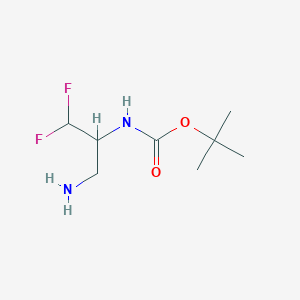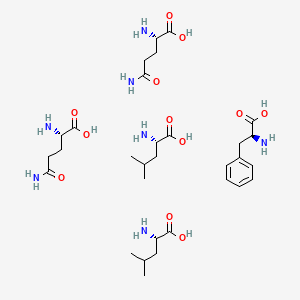
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is a peptide compound composed of multiple amino acids This compound is a derivative of leucine and phenylalanine, which are essential amino acids involved in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Wissenschaftliche Forschungsanwendungen
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as promoting muscle growth and repair.
Industry: Utilized in the production of peptide-based drugs and supplements.
Wirkmechanismus
The mechanism of action of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the mTOR (mechanistic target of rapamycin) pathway, which is involved in regulating cell growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with similar amino acid components.
L-Leucyl-L-glutamine: Another peptide with leucine and glutamine residues.
Uniqueness
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer peptide chain may offer more complex interactions and functions compared to simpler peptides.
Eigenschaften
Molekularformel |
C31H57N7O12 |
|---|---|
Molekulargewicht |
719.8 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-2,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C9H11NO2.2C6H13NO2.2C5H10N2O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*1-4(2)3-5(7)6(8)9;2*6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);2*4-5H,3,7H2,1-2H3,(H,8,9);2*3H,1-2,6H2,(H2,7,8)(H,9,10)/t8-;2*5-;2*3-/m00000/s1 |
InChI-Schlüssel |
OTXIFAAWWOXTTE-QGCUHYTESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


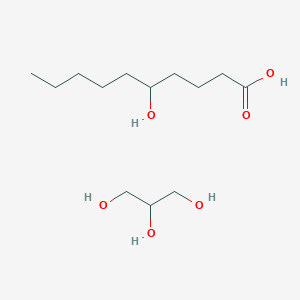
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
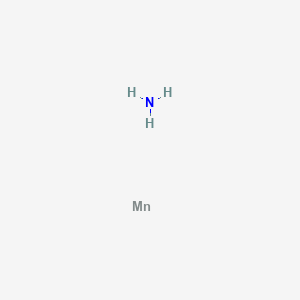
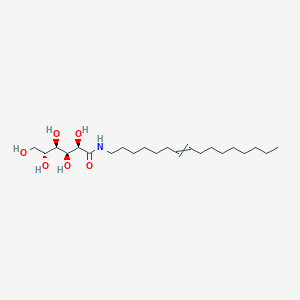
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
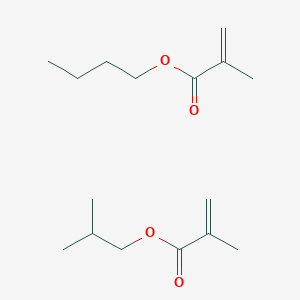
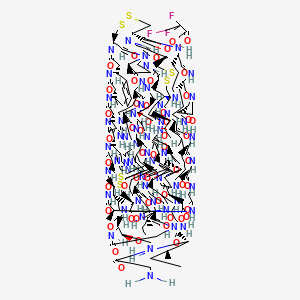
![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
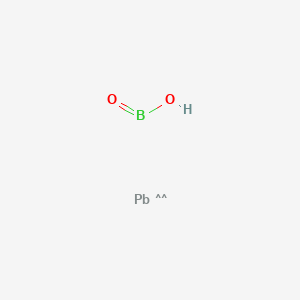
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
